4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a benzodioxole ring, a chloro-substituted azetidinone ring, and a phenyl group
Vorbereitungsmethoden
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Azetidinone Ring: The azetidinone ring is formed via a [2+2] cycloaddition reaction between a ketene and an imine.
Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the azetidinone ring and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit tumor cell growth and induce apoptosis.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets, such as protein kinases and enzymes involved in metabolic processes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical products, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell signaling and metabolic pathways, such as protein kinases and mitochondrial enzymes.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and metabolic stress responses, leading to the inhibition of tumor cell proliferation and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Amuvatinib Derivatives: Compounds such as N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities but differ in their specific molecular targets and biological activities.
Quinoline Derivatives: Quinoline-based compounds exhibit a wide range of biological activities, including antimalarial and anticancer properties, but differ in their core structures and mechanisms of action.
Indole Derivatives: Indole-based compounds are known for their anticancer and antimicrobial activities, with structural variations leading to differences in their pharmacological profiles.
Eigenschaften
CAS-Nummer |
93093-70-0 |
---|---|
Molekularformel |
C16H12ClNO3 |
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClNO3/c17-14-15(10-6-7-12-13(8-10)21-9-20-12)18(16(14)19)11-4-2-1-3-5-11/h1-8,14-15H,9H2 |
InChI-Schlüssel |
VBXCYCVINMQXGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.